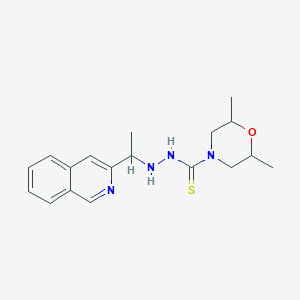
N'-(1-isoquinolin-3-ylethyl)-2,6-dimethylmorpholine-4-carbothiohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(1-isoquinolin-3-ylethyl)-2,6-dimethylmorpholine-4-carbothiohydrazide is a complex organic compound with a unique structure that combines a morpholine ring, a carbothioic acid group, and an isoquinoline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N'-(1-isoquinolin-3-ylethyl)-2,6-dimethylmorpholine-4-carbothiohydrazide typically involves multiple steps, starting with the preparation of the morpholine ring, followed by the introduction of the carbothioic acid group and the isoquinoline moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.
化学反応の分析
Types of Reactions
N'-(1-isoquinolin-3-ylethyl)-2,6-dimethylmorpholine-4-carbothiohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, including different solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
科学的研究の応用
N'-(1-isoquinolin-3-ylethyl)-2,6-dimethylmorpholine-4-carbothiohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N'-(1-isoquinolin-3-ylethyl)-2,6-dimethylmorpholine-4-carbothiohydrazide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
2,6-Dimethylmorpholine-4-carbothioic acid: Lacks the isoquinoline moiety.
2-(1-(3-isoquinolyl)ethyl)hydrazide: Lacks the morpholine ring and carbothioic acid group.
Uniqueness
N'-(1-isoquinolin-3-ylethyl)-2,6-dimethylmorpholine-4-carbothiohydrazide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
100650-46-2 |
|---|---|
分子式 |
C8H15N |
分子量 |
0 |
同義語 |
2,6-Dimethylmorpholine-4-carbothioic acid 2-[1-[3-isoquinolyl]ethyl]hy drazide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


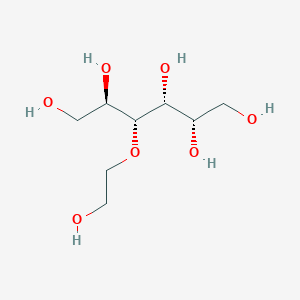

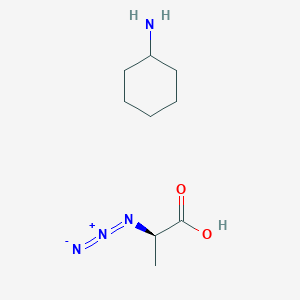
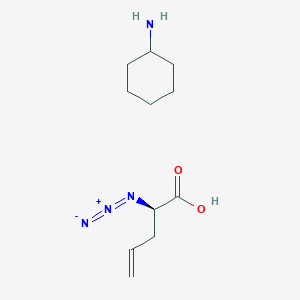
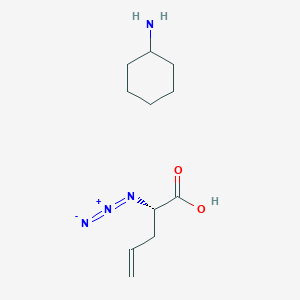
![(2S)-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-azidopentanoic acid](/img/structure/B1165761.png)
